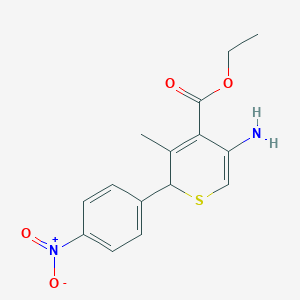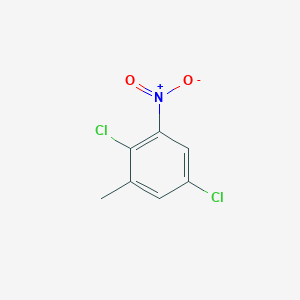![molecular formula C6H11ClFN B6302184 (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride CAS No. 2108917-20-8](/img/structure/B6302184.png)
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11ClFN and a molecular weight of 151.61 g/mol
Preparation Methods
The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride involves several steps:
Reaction of 3-Fluorocyclobutanone with Bicyclo[1.1.1]pentane: This initial step forms the bicyclo[1.1.1]pentanyl structure.
Reductive Amination: The intermediate product undergoes reductive amination with formaldehyde and ammonium chloride to yield the desired compound as a hydrochloride salt.
Chemical Reactions Analysis
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(3-Trifluoromethyl-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride: This compound has a trifluoromethyl group instead of a fluoro group, which can lead to different chemical properties and reactivity.
(3-Chloro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride: The presence of a chloro group instead of a fluoro group can also result in different chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVRXVDWLBDWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
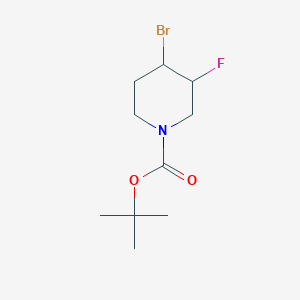
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B6302128.png)
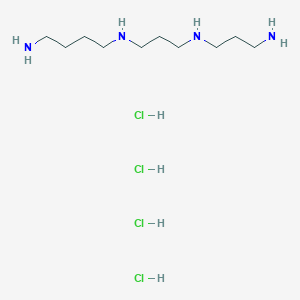
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)
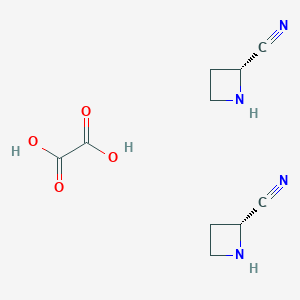
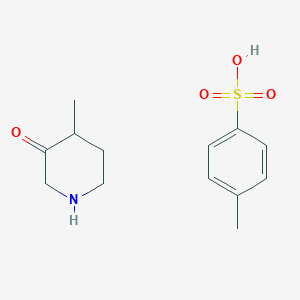
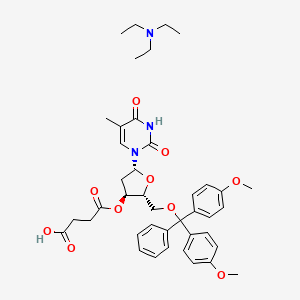
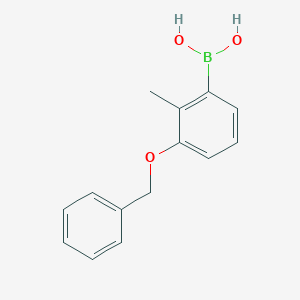
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)
